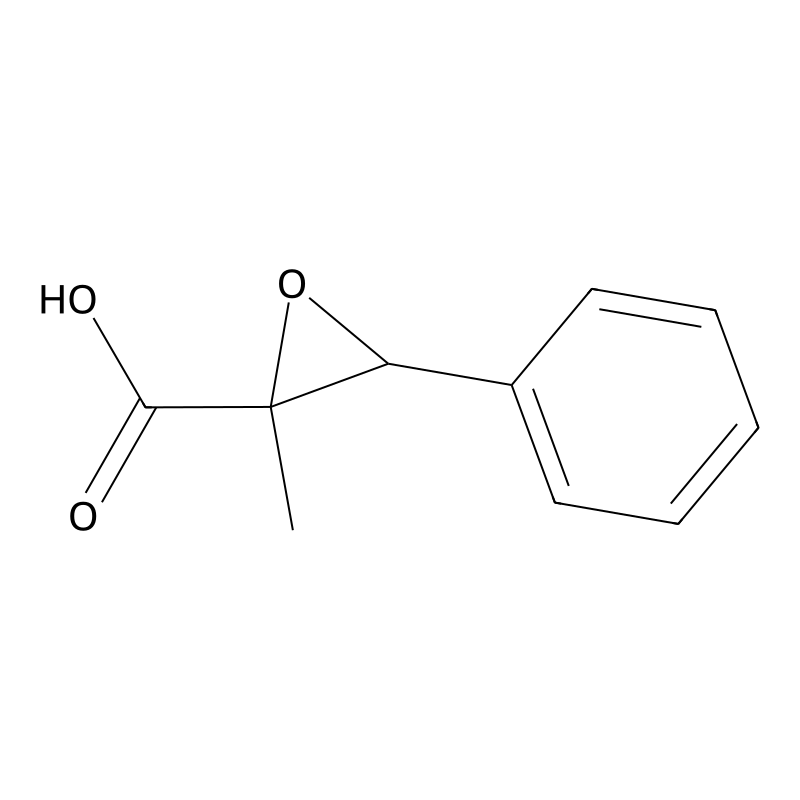

2-Methyl-3-phenyloxirane-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Illicit Manufacture of Amphetamines

Field: Forensic Chemistry

Methods and Experimental Procedures:

Synthesis: Illicit manufacturers synthesize amphetamines from BMK glycidic acid using clandestine methods.

Chemical Reactions: BMK glycidic acid undergoes chemical transformations to yield amphetamine intermediates.

Results and Outcomes: The illicit production of amphetamines using BMK glycidic acid contributes to the global drug trade. Law enforcement agencies monitor and combat such activities to prevent illegal drug distribution .

2-Methyl-3-phenyloxirane-2-carboxylic acid is an organic compound characterized by the presence of both an epoxide (oxirane) ring and a carboxylic acid functional group. With the molecular formula and a molecular weight of approximately 178.18 g/mol, this compound is notable for its unique structural features that contribute to its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals .

The compound's structure includes a methyl group and a phenyl group attached to the oxirane ring, which enhances its chemical properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .

- Hydrolysis: The compound can be hydrolyzed to yield phenylacetone (P2P) and other derivatives when treated with water or acid .

- Epoxide Ring Opening: The strained oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other functionalized compounds .

- Nucleophilic Substitution: The carboxylic acid group can engage in nucleophilic substitution reactions, allowing for the formation of various ester derivatives .

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

While specific biological activities of 2-Methyl-3-phenyloxirane-2-carboxylic acid are not extensively documented, its structural features suggest potential interactions with biological systems. The compound acts as a Bronsted acid, capable of donating protons, which may influence its reactivity in biological contexts. Moreover, it has been implicated in synthetic pathways relevant to pharmacologically active compounds, such as amphetamines .

The synthesis of 2-Methyl-3-phenyloxirane-2-carboxylic acid can be achieved through several methods:

- Darzens Condensation: This method involves the reaction of acetophenone with monochloroacetic acid in the presence of a base, leading to the formation of an intermediate glycidic acid which is subsequently converted into the target compound .

- Hydrolysis of Esters: The compound can also be synthesized by hydrolyzing corresponding esters under acidic conditions .

- Industrial Production: In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often involving controlled temperature and reaction time .

2-Methyl-3-phenyloxirane-2-carboxylic acid has various applications:

Interaction studies involving 2-Methyl-3-phenyloxirane-2-carboxylic acid focus on understanding its reactivity and potential biological effects. These studies typically examine how the compound interacts with nucleophiles and electrophiles, influencing its behavior in synthetic pathways and biological systems. Moreover, research often aims to elucidate its role as an intermediate in illicit drug synthesis, particularly concerning amphetamines .

Several compounds share structural similarities with 2-Methyl-3-phenyloxirane-2-carboxylic acid. Here are notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-methyl-3-phenyloxirane-2-carboxylate | C11H12O3 | Methyl ester instead of carboxylic acid |

| Ethyl 3-methyl-3-phenyloxirane-2-carboxylate | C12H14O3 | Ethyl ester variant; similar reactivity |

| Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate | C13H16O3 | Contains isopropyl group; different steric effects |

| 2-Methyl-3-phenyloxirane | C9H10O | Lacks carboxylic functionality; simpler structure |

Uniqueness

The uniqueness of 2-Methyl-3-phenyloxirane-2-carboxylic acid lies in its specific combination of an epoxide ring and a carboxylic acid group. This dual functionality allows for distinct reactivity patterns not seen in simpler analogs. Its ability to form phenylacetone through hydrolysis is particularly significant for applications in pharmaceutical chemistry .